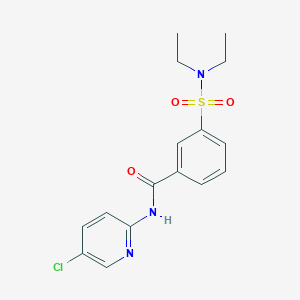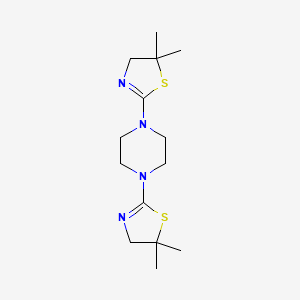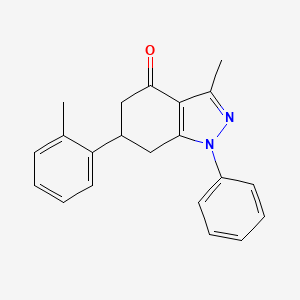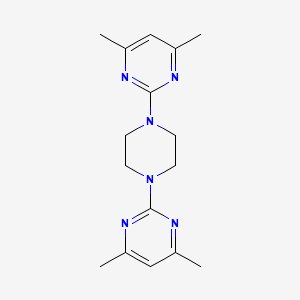
1,4-bis(4,6-dimethylpyrimidin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-578224 is a novel small-molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its antioxidant properties and has been studied for its effects on stress-induced gastric ulceration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-578224 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of structural fragments with known antioxidant activity. These intermediates are then subjected to various reaction conditions to form the final compound .
Industrial Production Methods
Industrial production of GI-578224 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as gas chromatography may be used to monitor the progress of the reactions and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
GI-578224 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of GI-578224 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of GI-578224 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Scientific Research Applications
GI-578224 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular oxidative stress and its potential to protect cells from damage.
Medicine: GI-578224 is being investigated for its potential therapeutic applications in treating stress-induced gastric ulceration and other oxidative stress-related conditions.
Industry: The compound’s antioxidant properties make it a candidate for use in various industrial applications, such as in the formulation of protective coatings and materials .
Mechanism of Action
The mechanism of action of GI-578224 involves its antioxidant properties. The compound modulates the activities of enzymes involved in oxidative stress, such as superoxide dismutase, catalase, and xanthine oxidase. By influencing these enzymes, GI-578224 helps to maintain the oxidative balance in tissues, thereby exerting its protective effects .
Comparison with Similar Compounds
GI-578224 can be compared with other antioxidant compounds, such as:
Vitamin C (Ascorbic Acid): Known for its potent antioxidant properties, Vitamin C helps to neutralize free radicals and protect cells from oxidative damage.
Vitamin E (Tocopherol): Another well-known antioxidant, Vitamin E protects cell membranes from oxidative stress.
Glutathione: A tripeptide that acts as a major antioxidant in cells, helping to detoxify harmful substances and maintain cellular health
GI-578224 is unique in its specific structural features and its ability to modulate multiple antioxidant enzymes simultaneously, which may provide a broader range of protective effects compared to other antioxidants .
Properties
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-9-12(2)18-15(17-11)21-5-7-22(8-6-21)16-19-13(3)10-14(4)20-16/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTHGKBXHLKAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
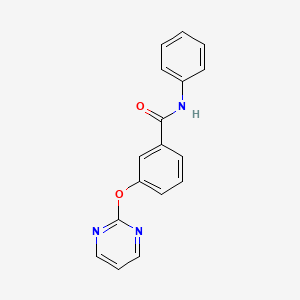
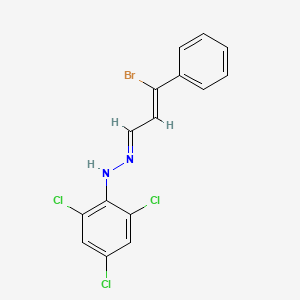
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)
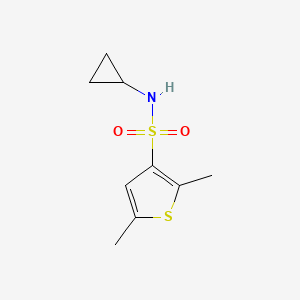
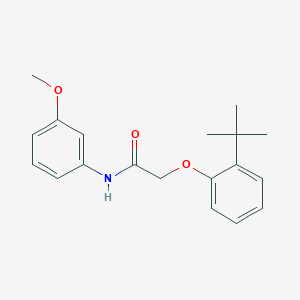
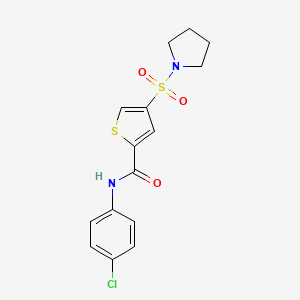
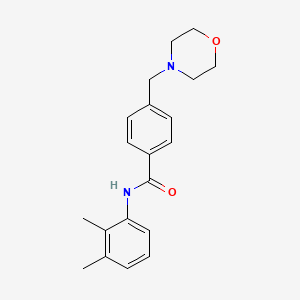
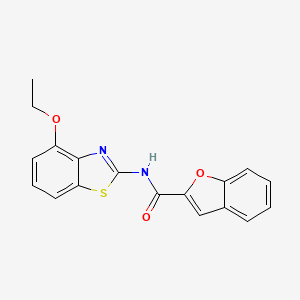
![6-(furan-2-yl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
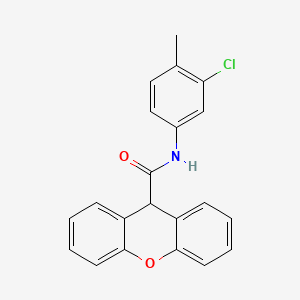
![2-[(4-CHLOROPHENOXY)METHYL]-1-METHYL-1H-INDOL-3-YL CYANIDE](/img/structure/B5510853.png)
